

Introduction: A Sterically Hindered Building Block of Strategic Importance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride
Cat. No.: B1313651

[Get Quote](#)

2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride, identified by CAS Number 24303-61-5, is a highly valuable acyl chloride intermediate in organic synthesis. Its structure is distinguished by a compact and sterically hindered cyclopropane ring, substituted with four methyl groups. This unique three-dimensional structure makes it a reagent of significant interest in the fields of agrochemicals and pharmaceuticals.^{[2][7][8]}

This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical applications, with a focus on its use in research and development.

Identifier	Value	Source
CAS Number	24303-61-5	PubChem ^[3] , ECHEMI ^[2]
Molecular Formula	C ₈ H ₁₃ ClO	PubChem ^[3] , ECHEMI ^[2]
IUPAC Name	2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride	PubChem ^[3]
Synonyms	Tetramethyl chrysanthemum chloride, 2,2,3,3-tetramethylcyclopropylcarbonyl chloride	ECHEMI ^{[2][9]}

```
graph "Chemical_Structure" {
  layout="neato";
  node [shape=plaintext];
  edge [style=solid];

  // Atom nodes
  C1 [label="C"];
  C2 [label="C"];
  C3 [label="C"];
  C_carbonyl [label="C", pos="1.5,0!"];
  O_carbonyl [label="O", pos="2.0,0.5!"];
  Cl [label="Cl", pos="2.0,-0.5!"];
  C_H [label="CH", pos="0.75, 1.3!"];

  // Methyl groups
  Me1 [label="H3C", pos="-0.5, -0.5!"];
  Me2 [label="CH3", pos="-0.5, 0.5!"];
  Me3 [label="H3C", pos="0.5, -0.5!"];
  Me4 [label="CH3", pos="0.5, 0.5!"];

  // Bonds
  C1 -- C2 [len=1.5, pos="0,0!"];
  C2 -- C3 [len=1.5, pos="0,1!"];
  C3 -- C1 [len=1.5];
  C_carbonyl -- O_carbonyl [len=1.5, pos="1.5,0!"];
  C_carbonyl -- Cl [len=1.5, pos="2.0,-0.5!"];
  C_carbonyl -- C_H [len=1.5, pos="0.75, 1.3!"];
  C_carbonyl -- Me1 [len=1.5, pos="-0.5, -0.5!"];
  C_carbonyl -- Me2 [len=1.5, pos="-0.5, 0.5!"];
  C_carbonyl -- Me3 [len=1.5, pos="0.5, -0.5!"];
  C_carbonyl -- Me4 [len=1.5, pos="0.5, 0.5!"];
}
```

```
C3 -- C_H;
C_H -- C_carbonyl;
C_carbonyl -- O_carbonyl [label="="];
C_carbonyl -- Cl;

// Methyl group bonds
C1 -- Me1;
C1 -- Me2;
C2 -- Me3;
C2 -- Me4;

// Invisible nodes for positioning
node [style=invisible];
v1 [pos="-1, -1!"];
v2 [pos="2.5, 1.5!"];
}graph "Synthesis_Mechanism" {
rankdir="LR";
node [shape=box, style=rounded, fontname="Helvetica", color="#202124", fontcolor="#202124"];
edge [fontname="Helvetica", color="#5F6368"];

// Nodes
Start [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", style=filled];
SOCl2 [label="Thionyl Chloride\n(SOCl2)", fillcolor="#F1F3F4", style=filled];
Intermediate [label="Chlorosulfite Intermediate\n[R-CO-O-S(0)Cl]", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF", style=filled];
Chloride [label="Chloride Ion\n(Cl-)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
Product [label="Acyl Chloride\n(R-COCl)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
Byproducts [label="Gaseous Byproducts\n(SO2 + HCl)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled];

// Edges
Start -> Intermediate [label="Nucleophilic Attack\non Sulfur"];
SOCl2 -> Intermediate;
Intermediate -> Chloride [label="Leaving Group\nDeparture"];
Chloride -> Product [label="Nucleophilic Attack\non Carbonyl"];
Intermediate -> Product [label="Tetrahedral Collapse"];
Product -> Byproducts [style=dashed, label="Formation"];
}

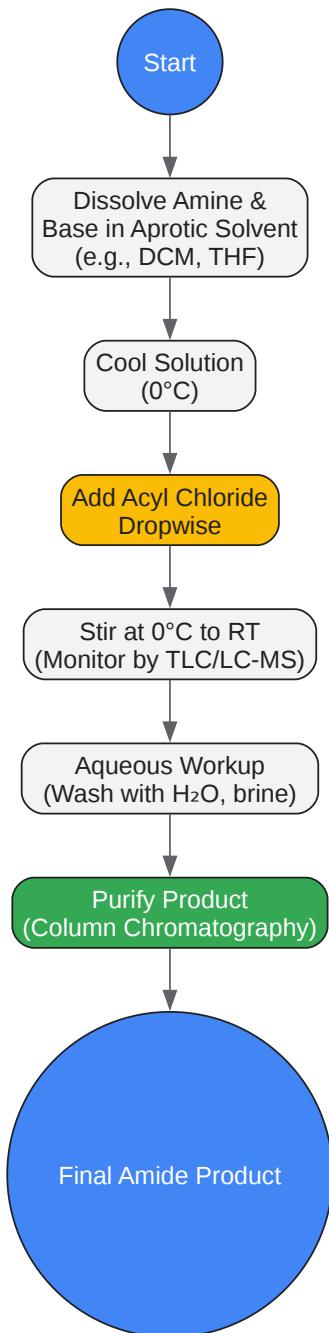
Caption: Mechanism for converting a carboxylic acid to an acyl chloride using SOCl2.
```

Experimental Protocol: Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis of the title compound.

- **Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus should be protected from atmosphere (filled with CaCl₂).
- **Charging Reagents:** Charge the flask with 1.0 equivalent of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
- **Reaction:** While stirring, add thionyl chloride (SOCl₂, ~1.5 to 2.0 equivalents) dropwise at room temperature. [\[2\]](#)**Note:** The reaction is exothermic and

- Heating: After the initial addition, gently heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours to ensure complete conversion to the acyl chloride. Cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation).
- Purification: The resulting crude **2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride** can be purified by vacuum distillation or Kugelrohr sublimation to yield a crystalline solid. [10]


Applications in Drug Development and Advanced Synthesis

Acyl chlorides are powerful electrophiles, primarily used to introduce an acyl group into a molecule. The steric hindrance of the tetramethylcyclopropane group makes it particularly useful for creating robust and specific molecular scaffolds.

Core Reactivity: Amide Bond Formation

A cornerstone reaction for this compound is the formation of amides via reaction with primary or secondary amines. This is a fundamental transformation that generates new molecular fragments.

Causality of the Workflow: The reaction's high efficiency stems from the excellent leaving group ability of the chloride ion. The addition of a non-nucleophilic base (such as pyridine) is critical to scavenge the HCl byproduct, which would otherwise protonate and deactivate the starting amine, thereby halting the reaction and preventing the formation of the amide product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of amides from an acyl chloride.

Notable Applications

- CNS Drug Candidates: Amide derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid have been investigated for their potential as central nervous system drug candidates. For instance, N-methyl-tetramethylcyclopropyl carboxamide has shown significant anticonvulsant activity in animal models of epilepsy. [11] The acyl chloride adds the tetramethylcyclopropane moiety to various amine-containing pharmacophores.
- Synthetic Cannabinoid Research: The compound serves as a useful reagent for preparing potential metabolites of synthetic cannabinoids, aiding in their pharmacological evaluation and toxicology. [9]*
- Agrochemicals: As the direct precursor to the active components of pesticides like fenpropathrin, it plays a vital role in agrochemical synthesis.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents significant hazards that require strict safety protocols.

- Hazards: It is classified as corrosive and causes severe skin burns and eye damage. [3][9] It is also a respiratory irritant. [3] The GHS classification is (GHS05). [9]* Handling: All manipulations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including gloves and splash goggles, is mandatory.
- Storage: The compound is moisture-sensitive and hygroscopic. [9] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed refrigerator to minimize degradation. [9]

Conclusion

2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride is more than just a chemical intermediate; it is an enabling tool for chemists in drug discovery. Its sterically demanding framework provides a unique structural motif, while its acyl chloride functionality offers a reliable handle for constructing complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in creating novel and impactful chemical entities.

References

- Chemistry Steps. (n.d.). SOCl_2 Reaction with Carboxylic Acids. [\[Link\]](#)
- Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [\[Link\]](#)
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl_2) And Conversion of Carboxylic Acids to Acid Halides. [\[Link\]](#)
- Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [\[Link\]](#)
- Google Patents. (n.d.). CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
- Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl_2). YouTube. [\[Link\]](#)
- Google Patents. (n.d.). CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
- PubChem. (n.d.). **2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride**. National Center for Biotechnology Information. [\[Link\]](#)
- Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. [\[Link\]](#)
- J-Stage. (n.d.). Synthesis of the Acids Structurally Related to Tetramethylcyclopropanecarboxylic Acid. [\[Link\]](#)
- ChemBK. (n.d.). 2,2,3,3-tetramethylcyclopropanecarboxylic acid. [\[Link\]](#)
- Google Patents. (n.d.). EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
- Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride, CasNo.24303-61-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [h]
- 2. echemi.com [echemi.com]
- 3. 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | C8H13ClO | CID 11041002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,3,3-Tetramethylcyclopropane carbonyl chloride [oakwoodchemical.com]

- 5. echemi.com [echemi.com]
- 6. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 7. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. 2 , 2 , 3 , 3-tetramethyl cyclopropane carboxynil chloride | 24303-61-5 [chemicalbook.com]
- 10. 2,2,3,3-TETRAMETHYLCYCLOPROPANE CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 11. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: A Sterically Hindered Building Block of Strategic Importance]. BenchChem, [2026]. [Online PDF]. [\[https://www.benchchem.com/product/b1313651#cas-number-for-2-2-3-3-tetramethylcyclopropane-1-carbonyl-chloride\]](https://www.benchchem.com/product/b1313651#cas-number-for-2-2-3-3-tetramethylcyclopropane-1-carbonyl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com